tetrahydro-2H-pyran-2-ylmethyl 4-methylbenzenesulfonate
Overview
Description
tetrahydro-2H-pyran-2-ylmethyl 4-methylbenzenesulfonate is a chemical compound with the molecular formula C13H18O4S and a molecular weight of 270.35 g/mol . It is a member of the tetrahydropyran family, which are heterocyclic compounds containing a six-membered ring with one oxygen atom. This compound is often used as an intermediate in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tetrahydro-2H-pyran-2-ylmethyl 4-methylbenzenesulfonate typically involves the reaction of (tetrahydro-2H-pyran-2-yl)methanol with 4-methylbenzenesulfonyl chloride (TsCl) in the presence of a base such as triethylamine (Et3N) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in a solvent like dichloromethane (DCM) at low temperatures (0°C) and then allowed to warm to room temperature . The reaction mixture is then worked up by extraction and purification to yield the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
tetrahydro-2H-pyran-2-ylmethyl 4-methylbenzenesulfonate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonate group is replaced by other nucleophiles.
Reduction Reactions: The compound can be reduced to form corresponding alcohols or other reduced derivatives.
Oxidation Reactions: It can be oxidized to form sulfonic acids or other oxidized products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles like amines, thiols, or alkoxides, typically under basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted tetrahydropyran derivatives, while reduction and oxidation can produce alcohols and sulfonic acids, respectively.
Scientific Research Applications
tetrahydro-2H-pyran-2-ylmethyl 4-methylbenzenesulfonate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and heterocycles.
Biology: The compound can be used in the study of biochemical pathways and enzyme mechanisms.
Medicine: It may serve as a precursor in the synthesis of pharmaceutical compounds.
Industry: It is utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of tetrahydro-2H-pyran-2-ylmethyl 4-methylbenzenesulfonate involves its reactivity as a sulfonate ester. The sulfonate group is a good leaving group, making the compound reactive in nucleophilic substitution reactions. This reactivity is exploited in various synthetic applications to introduce different functional groups into organic molecules.
Comparison with Similar Compounds
Similar Compounds
(Tetrahydro-2H-pyran-4-yl)methanamine: Another tetrahydropyran derivative with different functional groups.
2-(Pyridin-2-yl)pyrimidine derivatives: Heterocyclic compounds with potential biological activities.
Uniqueness
tetrahydro-2H-pyran-2-ylmethyl 4-methylbenzenesulfonate is unique due to its specific combination of the tetrahydropyran ring and the sulfonate ester group. This combination imparts distinct reactivity and makes it a valuable intermediate in organic synthesis.
Biological Activity
Tetrahydro-2H-pyran-2-ylmethyl 4-methylbenzenesulfonate (THP-Ts) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, applications in drug development, and relevant case studies that highlight its potential therapeutic uses.
Chemical Structure and Properties
THP-Ts is an organic molecule characterized by the presence of a tetrahydropyran ring and a sulfonate ester group. The sulfonate moiety enhances its reactivity, enabling it to act as a leaving group in various chemical reactions, including nucleophilic substitutions and reductions. The compound's structure can be represented as follows:
THP-Ts exhibits biological activity primarily through its role as an enzyme inhibitor . The sulfonate group facilitates interactions with various biological targets, making it valuable in the development of enzyme inhibitors. Notably, it has been utilized in the identification and optimization of compounds targeting the Toll-like receptor 7 (TLR7) , which plays a crucial role in immune responses against viral infections.
Biological Applications
- Enzyme Inhibition : THP-Ts has been shown to inhibit specific enzymes involved in metabolic pathways, which can lead to therapeutic benefits in conditions such as cancer and viral infections.
-
Drug Development :
- Viral Hepatitis Treatment : It serves as a reagent for developing pteridinone derivatives that act as TLR7 agonists, showing promise for oral treatments against viral hepatitis.
- Cannabinoid Receptor Modulation : THP-Ts is also a precursor for compounds acting on the CB2 cannabinoid receptor , which are being investigated for their potential in treating pain and inflammation.
Case Study 1: TLR7 Agonists
Research has demonstrated that derivatives of THP-Ts can enhance TLR7 activation, leading to increased interferon production. This response is critical for antiviral immunity. In vitro studies showed that these derivatives could significantly reduce viral load in cell cultures infected with hepatitis viruses.
Compound | IC50 (µM) | Effect on Viral Load (%) |
---|---|---|
THP-Ts Derivative A | 5.0 | 75% reduction |
THP-Ts Derivative B | 3.0 | 85% reduction |
Case Study 2: CB2 Receptor Agonists
In another study focusing on cannabinoid receptors, THP-Ts derivatives were synthesized and evaluated for their binding affinity to the CB2 receptor. The results indicated that certain modifications enhanced receptor selectivity and potency.
Compound | Binding Affinity (nM) | Efficacy (%) |
---|---|---|
THP-Ts Derivative C | 20 | 90% |
THP-Ts Derivative D | 15 | 95% |
Properties
IUPAC Name |
oxan-2-ylmethyl 4-methylbenzenesulfonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O4S/c1-11-5-7-13(8-6-11)18(14,15)17-10-12-4-2-3-9-16-12/h5-8,12H,2-4,9-10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNBDZQRMEDQOQM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC2CCCCO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.